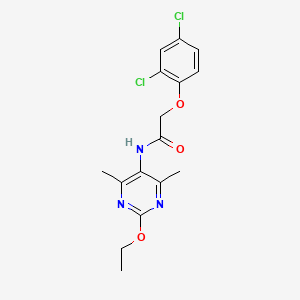![molecular formula C12H22ClN B2545550 N-Methyltricyclo[4.3.1.13,8]undecan-4-amine;hydrochloride CAS No. 28529-76-2](/img/structure/B2545550.png)
N-Methyltricyclo[4.3.1.13,8]undecan-4-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyltricyclo[4.3.1.13,8]undecan-4-amine;hydrochloride is a useful research compound. Its molecular formula is C12H22ClN and its molecular weight is 215.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Conformational Analysis
Studies on similar compounds, such as 2-Azabicyclo(2.2.2)octan-3-One and 4-azatricyclo(4.3.1.13,8)undecan-5-one, reveal insights into the conformational dependence of spin-spin coupling constants. The research by Berger (1978) explored how the conformation of molecules affects their nuclear magnetic resonance (NMR) spectra, specifically looking at 15N13C spin coupling constants (Berger, 1978).
Antiviral Applications
The derivatives of 4-homoisotwistane, a compound structurally related to N-Methyltricyclo[4.3.1.13,8]undecan-4-amine, have demonstrated significant antiviral activities. In particular, 4-Homoisotwist-3-ylamine hydrochloride was found to be more potent than amantadine hydrochloride in vitro against Newcastle disease virus, showcasing the potential of these compounds in antiviral research (Aigami et al., 1976).
Mimicking Enzymatic Functions
The synthesis of compounds that mimic the bifunctional nature of transaminases highlights the utility of N-Methyltricyclo[4.3.1.13,8]undecan-4-amine derivatives in biochemical studies. Wu and Ahlberg (1992) created a potential bifunctional mimic of transaminases, which could serve as a tool for understanding enzyme mechanisms and designing enzyme mimetics (Wu & Ahlberg, 1992).
Coordination Chemistry
The coordination of amino-substituted tetraazacycloalkanes to metal ions, such as cobalt(III), provides insights into the complexation behavior of tricyclic amine derivatives. Research by Lawrance et al. (1992) on the formation of cis-[Co(Ln)Cl]2+ complexes illustrates the applications of these compounds in understanding the principles of coordination chemistry (Lawrance et al., 1992).
Synthetic Applications
The development of new synthetic methodologies using tricyclic amine derivatives is a vital area of research. Palomo et al. (1997) demonstrated the use of N-Methylidene[bis(trimethylsilyl)methyl]amine as a stable methanimine synthon in [2 + 2] cycloadditions with ketenes, opening up new routes for the synthesis of β-lactams (Palomo et al., 1997).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
N-methyltricyclo[4.3.1.13,8]undecan-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N.ClH/c1-13-12-7-10-3-8-2-9(4-10)6-11(12)5-8;/h8-13H,2-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRFAEVCDAANIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC2CC3CC(C2)CC1C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2-Methyl-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-b]azepin-4-yl)prop-2-en-1-one](/img/structure/B2545468.png)

![methyl 3-{[(1E)-(dimethylamino)methylene]amino}-6-methoxy-1H-indole-2-carboxylate](/img/structure/B2545472.png)
![4-[(Naphthalen-2-yloxy)methyl]benzohydrazide](/img/structure/B2545473.png)


![(4S,4'S)-2,2'-[2-Phenyl-1-(phenylmethyl)ethylidene]bis[4-(1-methylethyl)-4,5-dihydrooxazole](/img/structure/B2545476.png)

![6-(2-Naphthylsulfanyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2545480.png)

![7-[3-(Benzimidazol-1-yl)azetidin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2545482.png)
![1-(5-Chloro-2-methoxyphenyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2545483.png)


